1-(2-Fluoro-5-hydroxyphenyl)ethanone

Catalog No.
S765524
CAS No.
145300-04-5
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoro-5-hydroxyphenyl)ethanone

CAS Number

145300-04-5

Product Name

1-(2-Fluoro-5-hydroxyphenyl)ethanone

IUPAC Name

1-(2-fluoro-5-hydroxyphenyl)ethanone

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3

InChI Key

IYTWDJSAUFFBRM-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)O)F

Synonyms

Ethanone, 1-(2-fluoro-5-hydroxyphenyl)- (9CI)

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)F

Use in Fluorescent Chemosensors

Use in Pharmaceutical Chemistry

Use in the Synthesis of Flavones and Chromones

Use in Photochemical Studies

Use in Biological Studies

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a solid compound at room temperature. It has a high GI absorption and is considered soluble in water, with an estimated solubility of 0.883 mg/ml . The compound has one hydrogen bond donor and three hydrogen bond acceptors, which contribute to its chemical properties and potential interactions with other molecules .

While specific biological activities of 1-(2-Fluoro-5-hydroxyphenyl)ethanone are not directly mentioned in the search results, its structural features suggest potential interactions with biological systems. The presence of fluorine often enhances the compound's binding affinity and specificity to molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

One common method for synthesizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst. Another similar synthesis route, described for the related compound 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, involves the reaction of 4-fluorophenol with acetyl chloride in the presence of aluminum chloride .

NMR spectroscopy has been used to study the conformational preferences of 2'-fluoro-substituted acetophenone derivatives in solution. These studies have revealed that such compounds form exclusively s-trans conformers . This conformational preference may influence the compound's interactions with other molecules and its reactivity in

.

Similar Compounds

Several compounds share structural similarities with 1-(2-Fluoro-5-hydroxyphenyl)ethanone:

  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: This isomer has the fluorine and hydroxyl groups in different positions .
  • 4-Fluoro-2-hydroxyacetophenone: Another isomer with a different arrangement of substituents .
  • 1-(4-Fluoro-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a hydroxyl group .
  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: Contains an additional fluorine atom .
  • 5-Fluoro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetyl group .
  • 3'-Fluoro-4'-hydroxyacetophenone: Another isomer with different substituent positions .

The unique feature of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is the specific positioning of its fluorine and hydroxyl groups, which can influence its chemical reactivity and potential biological interactions .

XLogP3

1.4

Other CAS

145300-04-5

Wikipedia

1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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